molecular formula C4H7FN4 B6589979 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine CAS No. 1528319-82-5

1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine

Cat. No. B6589979
CAS RN: 1528319-82-5
M. Wt: 130.1
InChI Key:
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Description

1-(2-Fluoroethyl)-1H-1,2,4-triazol-3-amine, or FETZ, is a small molecule with a wide range of potential applications in the pharmaceutical, chemical, and biological fields. FETZ has been studied extensively due to its unique structure and properties. It is a heterocyclic compound containing an amine group and a triazole ring, which makes it an ideal candidate for various types of research. FETZ has been found to have a wide range of properties, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, FETZ has been shown to have potential applications in drug delivery and gene regulation.

Scientific Research Applications

FETZ has been used in a wide range of scientific research applications, including drug delivery, gene regulation, and cell culture studies. FETZ has been found to be an effective delivery vehicle for small molecules and proteins, as it can be easily modified to target specific cells or tissues. FETZ has also been used in gene regulation studies, as it has been found to be an effective inhibitor of transcription factors. In addition, FETZ has been used in cell culture studies, as it has been found to be an effective inhibitor of cell proliferation and differentiation.

Mechanism of Action

The exact mechanism of action of FETZ is not yet fully understood. However, it is believed that FETZ binds to DNA and inhibits transcription factors, which leads to the inhibition of gene expression. In addition, FETZ has been found to interact with enzymes and receptors, which can lead to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects
FETZ has been found to have a wide range of biochemical and physiological effects. FETZ has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In addition, FETZ has been found to reduce the activity of enzymes and receptors, which can lead to the inhibition of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

FETZ has several advantages when used in lab experiments. FETZ is highly soluble in water, which makes it easy to work with. In addition, FETZ is relatively inexpensive, which makes it a cost-effective option for research. However, FETZ has several limitations when used in lab experiments. FETZ is not very stable, which can lead to degradation of the compound and the loss of its activity. In addition, FETZ is toxic at high concentrations, which can be dangerous to researchers working with the compound.

Future Directions

There are several potential future directions for FETZ research. One possible direction is to further explore the potential applications of FETZ in drug delivery, gene regulation, and cell culture studies. In addition, further research could be done to explore the potential of FETZ as an inhibitor of enzymes and receptors, as well as its potential use as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Finally, further research could be done to explore the potential of FETZ as a tool for the development of new therapeutic agents.

Synthesis Methods

FETZ can be synthesized through a number of different methods, including a three-step synthesis process involving the condensation of a 1,4-diaminobenzene derivative with ethyl chloroformate, followed by the reaction of the resulting intermediate with sodium azide and finally the reaction of the intermediate with 2-fluoroethanol. This method has been found to be the most efficient and cost-effective way to synthesize FETZ.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine involves the reaction of 2-fluoroethylamine with 4-nitro-1H-1,2,4-triazole, followed by reduction of the nitro group to an amine group.", "Starting Materials": [ "2-fluoroethylamine", "4-nitro-1H-1,2,4-triazole", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-fluoroethylamine in ethanol and add 4-nitro-1H-1,2,4-triazole. Heat the mixture at reflux for 24 hours.", "Step 2: Cool the mixture and add sodium borohydride. Stir the mixture for 2 hours.", "Step 3: Add hydrochloric acid to the mixture to adjust the pH to acidic. Extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer and purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 6: Dissolve the purified product in water and adjust the pH to basic using sodium hydroxide. Extract the product with ethyl acetate.", "Step 7: Wash the organic layer with water and dry over sodium sulfate.", "Step 8: Concentrate the organic layer and obtain the final product as a white solid." ] }

CAS RN

1528319-82-5

Molecular Formula

C4H7FN4

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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